molecular formula C19H13LiO B14070335 lithium;9-phenoxyfluoren-9-ide CAS No. 101412-74-2

lithium;9-phenoxyfluoren-9-ide

Cat. No.: B14070335
CAS No.: 101412-74-2
M. Wt: 264.3 g/mol
InChI Key: AQYWCMXAFHICJY-UHFFFAOYSA-N
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Description

Lithium;9-phenoxyfluoren-9-ide is a chemical compound with the molecular formula C19H13LiO It is a lithium salt of 9-phenoxyfluorene, which is a derivative of fluorene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;9-phenoxyfluoren-9-ide typically involves the reaction of 9-phenoxyfluorene with a lithium reagent. One common method is the reaction of 9-phenoxyfluorene with n-butyllithium in anhydrous conditions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction proceeds as follows:

C19H13O+n-BuLiC19H12OLi+n-BuH\text{C}_{19}\text{H}_{13}\text{O} + \text{n-BuLi} \rightarrow \text{C}_{19}\text{H}_{12}\text{OLi} + \text{n-BuH} C19​H13​O+n-BuLi→C19​H12​OLi+n-BuH

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Lithium;9-phenoxyfluoren-9-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 9-phenoxyfluorenone.

    Reduction: It can be reduced to form 9-phenoxyfluorene.

    Substitution: The lithium atom can be substituted with other electrophiles, such as alkyl halides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Alkyl halides, such as methyl iodide (CH3I), are used in substitution reactions.

Major Products Formed

    Oxidation: 9-phenoxyfluorenone

    Reduction: 9-phenoxyfluorene

    Substitution: Various alkylated derivatives of 9-phenoxyfluorene

Scientific Research Applications

Lithium;9-phenoxyfluoren-9-ide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

    Materials Science: The compound is used in the development of new materials with unique properties, such as organic semiconductors.

    Biological Studies: It is used in the study of biological systems and their interactions with organic compounds.

    Medicinal Chemistry: The compound is explored for its potential use in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of lithium;9-phenoxyfluoren-9-ide involves its ability to act as a nucleophile in various chemical reactions. The lithium atom in the compound is highly reactive and can readily form bonds with electrophiles. This reactivity is exploited in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;9-fluoren-9-ide
  • Lithium;9-methoxyfluoren-9-ide
  • Lithium;9-phenylfluoren-9-ide

Uniqueness

Lithium;9-phenoxyfluoren-9-ide is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, as it can participate in reactions that other similar compounds may not. The phenoxy group also influences the compound’s reactivity and stability, making it suitable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

101412-74-2

Molecular Formula

C19H13LiO

Molecular Weight

264.3 g/mol

IUPAC Name

lithium;9-phenoxyfluoren-9-ide

InChI

InChI=1S/C19H13O.Li/c1-2-8-14(9-3-1)20-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19;/h1-13H;/q-1;+1

InChI Key

AQYWCMXAFHICJY-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)O[C-]2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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